Product packaging for Chlorambucil half mustard(Cat. No.:CAS No. 116505-53-4)

Chlorambucil half mustard

Cat. No.: B193292
CAS No.: 116505-53-4
M. Wt: 241.71 g/mol
InChI Key: JKJKVYIHGWHFSO-UHFFFAOYSA-N
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Description

Contextualization of Nitrogen Mustard Alkylating Agents and their Deoxyribonucleic Acid (DNA) Reactivity

Nitrogen mustards are a class of bifunctional alkylating agents, a family of compounds that exert their effects by covalently attaching alkyl groups to cellular macromolecules. drugbank.commedchemexpress.com Their primary biological target is Deoxyribonucleic Acid (DNA). tandfonline.comoncohemakey.com The mechanism of action involves the formation of a highly reactive aziridinium (B1262131) ion intermediate from one of the chloroethyl side chains, which then reacts with nucleophilic sites on the DNA molecule. oncohemakey.comresearchgate.net This process is known as alkylation.

As bifunctional agents, nitrogen mustards like chlorambucil (B1668637) possess two such reactive groups. patsnap.comchemicalbook.com This allows them to react sequentially. The first reaction forms a monoadduct, where the drug is attached to a single point on the DNA. nih.govnih.gov The second chloroethyl group can then react with another base on the same DNA strand (forming an intrastrand cross-link) or on the opposite strand (forming an interstrand cross-link or ICL). patsnap.comacs.org These ICLs are particularly cytotoxic as they physically prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis). drugbank.comchemicalbook.comwikipedia.org While alkylation can occur at several DNA bases, the N7 position of guanine (B1146940) is the most frequent site of attack. oncohemakey.compatsnap.com

Defining Chlorambucil Monoadducts and Monofunctional Analogues in Chemical Biology

A "chlorambucil half-mustard" is a monofunctional analogue of chlorambucil, meaning it possesses only one reactive chloroethyl group instead of two. nih.govnih.gov This structure is crucial for research purposes as it can only form DNA monoadducts and is incapable of forming the cross-links characteristic of its bifunctional parent compound.

In the context of the bifunctional chlorambucil's interaction with DNA, monoadducts are the initial and most abundant lesions formed. nih.govportlandpress.com After the first alkylation event, the resulting monoadduct is not always stable. The second chloroethyl arm can either proceed to form a cross-link or undergo hydrolysis, where it reacts with water to form a stable and unreactive alcohol derivative. nih.govportlandpress.com This hydrolyzed product is essentially a chlorambucil half-mustard that is covalently bound to a DNA base, representing a terminal monoadduct. nih.govportlandpress.com The most common monoadducts formed by chlorambucil are at the N7 position of guanine and the N3 position of adenine (B156593). nih.gov

Monoadducts are a fundamental and obligatory intermediate in the pathway to DNA cross-linking by bifunctional agents like chlorambucil. nih.gov However, they are also significant lesions in their own right. Statistically, monoadducts are far more common than ICLs. nih.gov Research indicates that ICLs may only constitute 1-5% of the total DNA lesions caused by chlorambucil, with the vast majority being monoalkylated bases. nih.gov Therefore, the cellular response to chlorambucil is a response to a mixture of lesions, dominated numerically by monoadducts but characterized toxicologically by the less frequent but more potent ICLs. nih.gov

Origin and Chemical Nature of Chlorambucil Half-Mustard Species

Research Significance of Half-Mustard Species in Elucidating Alkylating Agent Mechanisms and Cellular Responses

The study of monofunctional analogues like chlorambucil half-mustard is invaluable for dissecting the specific biological consequences of different types of DNA damage. By comparing the effects of a half-mustard with its bifunctional counterpart, researchers can isolate the cellular responses attributable to monoadducts from those caused by cross-links. nih.gov

Comparative mutagenicity studies have yielded profound insights. Research using Chinese hamster ovary cells revealed that while both chlorambucil and its half-mustard analogue increased mutation frequency, the nature of these mutations was dramatically different. nih.gov

Chlorambucil half-mustard predominantly induced point mutations, specifically transversions. nih.gov

Chlorambucil , in contrast, primarily caused large-scale genomic changes, including major deletions and chromosome breaks. nih.gov

These findings strongly support the concept that the severe genotoxicity and cytotoxic potency of bifunctional nitrogen mustards are overwhelmingly due to the formation of DNA cross-links. nih.govoup.comnih.gov Monoadducts, while mutagenic, lead to less drastic genetic alterations. nih.gov Furthermore, studies have shown that monoadducts are often efficiently repaired by the cell's nucleotide excision repair (NER) pathway, whereas ICLs present a much greater challenge to cellular repair machinery. nih.govoup.comnih.gov This differential repairability is a key factor in the distinct biological outcomes of the two types of lesions. This line of research is crucial for understanding mechanisms of drug action, the development of cellular resistance, and the specific signaling pathways activated in response to distinct forms of DNA damage. oup.com

Data Tables

Comparison of DNA Lesions: Chlorambucil vs. Chlorambucil Half-Mustard

FeatureChlorambucil (Bifunctional)Chlorambucil Half-Mustard (Monofunctional)
Reactive Groups TwoOne
Primary DNA Lesions Monoadducts and Inter/Intrastrand Cross-links nih.govMonoadducts only nih.gov
Relative Abundance Monoadducts are the most numerous lesions; cross-links are rare nih.govOnly monoadducts are formed nih.gov
Primary Mutagenic Outcome Major deletions, chromosome breaks nih.govPoint mutations (transversions) nih.gov
Cellular Repair Cross-links are difficult to repair nih.govMonoadducts are efficiently repaired by NER oup.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClNO2 B193292 Chlorambucil half mustard CAS No. 116505-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(2-chloroethylamino)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c13-8-9-14-11-6-4-10(5-7-11)2-1-3-12(15)16/h4-7,14H,1-3,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJKVYIHGWHFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151406
Record name Chlorambucil half mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116505-53-4
Record name Chlorambucil half mustard
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116505534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorambucil half mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOCHLOROETHYL CHLORAMBUCIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8DQR959R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Analytical Characterization of Chlorambucil Half Mustard Species

Synthetic Methodologies for Chlorambucil (B1668637) Monofunctional Analogues

The synthesis of chlorambucil half-mustard species is crucial for studying their biological interactions and mechanisms of action. Methodologies range from the preparation of model compounds to the complex synthesis of site-specific DNA adducts and various conjugates.

Preparation of Model Compounds (e.g., Phenylacetic Acid Mustard)

Phenylacetic acid mustard (PHE), also known as p-[N,N-bis(2-chloroethyl)amino]phenylacetic acid, is the primary and biologically active metabolite of chlorambucil. medchemexpress.comresearchgate.net It serves as a key model compound for studying the behavior of chlorambucil adducts. The synthesis of PHE and related phenylacetic acid compounds generally involves multi-step processes. researchgate.netgoogle.com A common strategy for preparing phenylacetic acid derivatives involves the hydrolysis of a corresponding precursor. google.com For instance, p-(N,N-bis(2-chloroethyl)amino)phenylacetic acid (PHE) has been synthesized via established literature procedures for use in further conjugation reactions. researchgate.net The synthesis of the chlorambucil half-mustard has also been reported, providing a reference monoalkylating agent for comparative studies. aacrjournals.org

Synthesis of Site-Specific DNA Oligonucleotides Containing Half-Mustard Adducts (e.g., Nitrogen Half-Mustard-N7-Deoxyguanosine (NHMG))

To investigate the precise effects of chlorambucil on DNA, researchers have developed methods to incorporate half-mustard adducts at specific locations within synthetic DNA oligonucleotides. The major adducts formed by chlorambucil are at the N7 position of guanine (B1146940) (N7-dG). nih.govportlandpress.com

A key synthetic achievement has been the creation of an oligonucleotide containing a site-specific nitrogen half-mustard-N7-dG (NHMG). nih.govportlandpress.comresearchgate.net The synthesis involves several steps:

Preparation of a modified nucleoside: A protected 2′-fluoro-2′-deoxyguanosine is coupled with a mesylated nitrogen half-mustard in dimethylformamide (DMF). This reaction yields the N7-NHMG adduct. nih.govportlandpress.com The use of a 2'-fluorinated sugar helps prevent the spontaneous depurination that is common with N7-alkylated guanines. researchgate.net

Phosphoramidite (B1245037) Synthesis: The resulting NHMG nucleoside is then converted into a phosphoramidite building block. This involves sequential dimethoxytritylation and phosphitylation reactions. nih.govportlandpress.com

Solid-Phase DNA Synthesis: The NHMG phosphoramidite is incorporated into a DNA oligonucleotide using standard solid-phase synthesis techniques. nih.gov

Deprotection: A mild deprotection method is used to release the final, modified oligonucleotide. nih.gov

Similar strategies have been employed to synthesize oligonucleotides containing other nitrogen mustard adducts, such as the N⁵-substituted formamidopyrimidine (Fapy-dGuo) lesion, which results from the imidazole (B134444) ring-opening of the initial N7-dG adduct. nih.govacs.org

Strategies for Derivatization and Conjugation

To enhance targeting and modify the properties of chlorambucil, various derivatization and conjugation strategies have been explored. These involve linking the chlorambucil or its half-mustard moiety to other molecules, such as steroids, peptides, or sugars.

Steroidal Conjugates: Chlorambucil and its active metabolite, phenylacetic acid mustard, have been esterified to various steroidal skeletons. researchgate.netiiarjournals.org The synthesis typically involves activating the carboxylic acid of the nitrogen mustard (e.g., with 2,4,6-trichlorobenzoyl chloride) to form an asymmetric anhydride, which then reacts with a steroidal alcohol in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). iiarjournals.org

Amino Acid and Peptide Conjugates: Conjugates of chlorambucil with amino acids like L-tyrosine have been synthesized to exploit specific cellular uptake mechanisms, such as the L-type Amino Acid Transporter 1 (LAT1). nih.gov The synthesis can create either ester or amide linkages. For amide bond formation, chlorambucil's carboxylic acid is activated with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacted with the amino group of the amino acid ester. nih.gov Conjugation to cell-penetrating peptides (CPPs) has also been explored to improve cellular delivery. tdx.cat

Sugar Conjugates: To target specific glucose transporters, chlorambucil has been conjugated to sugar moieties like 2,5-anhydro-D-mannitol. mdpi.com These syntheses can result in direct ester or amide linkages between the sugar and the drug. mdpi.com

Other Derivatives: Lipophilic ester derivatives (e.g., methyl, isopropyl, and tertiary butyl esters) have been synthesized to improve penetration of the blood-brain barrier. nih.gov Quaternary ammonium (B1175870) conjugates have also been prepared to enhance affinity for specific tissues. researchgate.net

Advanced Analytical Techniques for Identification and Quantification

The detection and quantification of chlorambucil half-mustard species and their metabolites are critical for understanding their pharmacokinetics and mechanism of action. Liquid chromatography-based methods are central to this analytical characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Adduct Detection and Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying chlorambucil-induced DNA adducts. nih.govuni-konstanz.de This technique offers high sensitivity and specificity, allowing for the detection of low-abundance lesions in complex biological samples.

Researchers have established robust LC-MS/MS methods to detect the main monoalkylated DNA bases formed by chlorambucil, namely N7-[4-(N,N-bis(2-chloroethyl)amino)phenylbutanoyl]-guanine (N7-CLB-Gua) and N3-[4-(N,N-bis(2-chloroethyl)amino)phenylbutanoyl]-adenine (N3-CLB-Ade). nih.gov These methods are essential for studying the kinetics of adduct formation and repair in different human cell systems. nih.govuni-konstanz.de Capillary HPLC coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) has also been instrumental in the structural elucidation of DNA-protein cross-links and in analyzing adducts formed between the guanine half-mustard of chlorambucil and proteins. portlandpress.comresearchgate.net

Table 1: LC-MS/MS Parameters for Chlorambucil Adduct Analysis

Parameter Description Reference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govuni-konstanz.de
Application Detection and quantification of monoalkylated DNA bases (N7-CLB-Gua, N3-CLB-Ade) nih.gov
Sample Type DNA from treated human cell lines and peripheral blood mononuclear cells (PBMCs) nih.govuni-konstanz.de

| Significance | Enables comparative analysis of DNA adduct formation and repair kinetics across different cell types. | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) detection, is widely used for the quantification of chlorambucil and its metabolites, such as phenylacetic acid mustard, in biological fluids. nih.govaacrjournals.org Validated HPLC-UV methods have been developed for determining chlorambucil concentrations in plasma. nih.govnih.gov

A typical HPLC-UV method involves:

Sample Preparation: Simple protein precipitation from plasma using a solvent like methanol. nih.govnih.gov

Chromatographic Separation: Separation on a reverse-phase column (e.g., C18) using a mobile phase consisting of acetonitrile (B52724) and acidified water. nih.govnih.gov

Detection: UV detection at a wavelength where the compound shows maximum absorbance, such as 258 nm for chlorambucil. nih.govnih.gov

These methods are sufficiently sensitive to measure therapeutic concentrations and have been applied to study chlorambucil metabolism and pharmacokinetics in various biological systems. nih.govaacrjournals.orgnih.gov

Table 2: HPLC-UV Method for Chlorambucil Determination in Plasma

Parameter Details Reference
Column LiChrospher 100 RP-18 end-capped nih.govnih.gov
Mobile Phase Acetonitrile, water, and formic acid nih.govnih.gov
Detection UV at 258 nm nih.govnih.gov
Extraction Protein precipitation with methanol nih.govnih.gov
LLOQ 0.075 µg/mL nih.gov
Accuracy 94.13% to 101.12% nih.gov

| Precision (Intra- & Inter-batch) | ≤9.46% | nih.gov |

Spectroscopic Methods for Structural Characterization of Synthesized Analogues

The structural confirmation of synthesized chlorambucil half-mustard and its analogues relies critically on a combination of modern spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide unambiguous evidence of the compound's covalent structure, confirming the successful synthesis and purity of the final product. aacrjournals.orguni-regensburg.detdx.cat

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the precise molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of chlorambucil half-mustard is expected to show distinct signals corresponding to each part of the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets. mdpi.com The protons of the butanoic acid side chain would present as a series of multiplets. mdpi.com Crucially, the spectrum would confirm the presence of the single N-(2-chloroethyl) arm through characteristic triplets for the two methylene (B1212753) groups (-CH₂-N- and -CH₂-Cl) and a signal for the N-H proton, which would be absent in the spectrum of chlorambucil. nih.govnih.gov

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the butanoic acid chain and the N-ethyl chloride arm. nih.gov The chemical shifts would confirm the successful formation of the desired structure.

Table 1: Expected ¹H NMR Spectroscopic Data for Chlorambucil Half-Mustard

Protons Expected Chemical Shift (δ ppm) Multiplicity
Aromatic (ortho to alkyl chain) ~7.1 Doublet (d)
Aromatic (ortho to amine) ~6.6 Doublet (d)
N-H Variable Singlet (s) / Broad
-CH₂-Cl ~3.7 Triplet (t)
-N-CH₂- ~3.4 Triplet (t)
-CH₂-COOH ~2.5 Triplet (t)
Ar-CH₂- ~2.3 Triplet (t)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to determine the elemental composition.

For chlorambucil half-mustard, the expected monoisotopic mass is approximately 241.087 g/mol . epa.gov Using electrospray ionization (ESI), the compound would typically be observed as a protonated molecular ion [M+H]⁺ at m/z ≈ 242.1. aacrjournals.org The presence of a single chlorine atom would also give rise to a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak (from the ³⁷Cl isotope) having approximately one-third the intensity of the main [M] peak (from the ³⁵Cl isotope). Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are invaluable for both purification and structural confirmation. aacrjournals.orgresearchgate.net

Table 2: Mass Spectrometry Data for Chlorambucil Half-Mustard

Parameter Expected Value
Chemical Formula C₁₂H₁₆ClNO₂
Monoisotopic Mass 241.08696 u
Expected [M+H]⁺ (ESI-MS) ~242.1 m/z

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of chlorambucil half-mustard would be distinguished from that of chlorambucil by the presence of a characteristic absorption band for the N-H bond.

Key expected absorption bands include:

A broad O-H stretch from the carboxylic acid group (~3300-2500 cm⁻¹).

A medium N-H stretching vibration (~3400-3300 cm⁻¹). researchgate.net

A strong C=O stretching vibration from the carboxylic acid (~1700 cm⁻¹).

C-H stretching vibrations from the aromatic ring (~3100-3000 cm⁻¹) and aliphatic chains (~3000-2850 cm⁻¹).

Aromatic C=C ring stretching vibrations (~1600 and ~1500 cm⁻¹).

A C-Cl stretching vibration (~750-650 cm⁻¹).

The presence of the N-H stretch and the specific fingerprint region would help to confirm the identity of the half-mustard analogue in comparison to its parent compound, chlorambucil. researchgate.netnih.gov

Table 3: Key Compounds Mentioned

Compound Name
Chlorambucil
Chlorambucil half-mustard
4-(4-Nitrophenyl)butanoic acid
4-(4-Aminophenyl)butanoic acid
4-(4-(N-(2-Hydroxyethyl))aminophenyl)butanoic acid
Thionyl chloride
Phosphorus oxychloride

Molecular Interactions and Bioconjugation by Chlorambucil Half Mustard Species

Deoxyribonucleic Acid (DNA) Alkylation and Monoadduct Formation

The principal target of chlorambucil (B1668637) is DNA. pharmacologyeducation.org The drug's half-mustard intermediate is a potent electrophile that readily attacks nucleophilic sites on the DNA bases, resulting in the formation of covalent monoadducts. portlandpress.com These monoadducts represent the most abundant lesions induced by chlorambucil. portlandpress.comnih.gov

The nitrogen mustard moiety of chlorambucil preferentially alkylates specific nucleophilic centers within the DNA structure. nih.govnih.gov The most frequent target is the N7 position of guanine (B1146940) residues. portlandpress.comacs.orgkoreascience.kr This high reactivity is attributed to the electron-rich nature of the N7 atom of guanine. oncohemakey.com Another significant site of alkylation is the N3 position of adenine (B156593). nih.govnih.govresearchgate.net To a lesser extent, alkylation can also occur at other sites, including the N1 position of adenine and the N3 position of cytosine. nih.govutupub.fi

The sequence of nucleotides can influence the preference for alkylation. For instance, runs of guanines are particularly susceptible to alkylation. nih.gov

Table 1: Primary Nucleophilic Sites of DNA Alkylation by Chlorambucil Half-Mustard

NucleobasePrimary Alkylation SiteReferences
GuanineN7 portlandpress.com, acs.org, koreascience.kr
AdenineN3 nih.gov, researchgate.net, nih.gov
AdenineN1 nih.gov, utupub.fi
CytosineN3 nih.gov, utupub.fi

The formation of monoadducts involves the covalent attachment of the chlorambucil half-mustard to a DNA base. The most predominant of these is the nitrogen half-mustard-N7-dG (NHMG) adduct, which results from the alkylation of the N7 position of deoxyguanosine. portlandpress.com This occurs after the hydrolysis of the initial DNA monoadduct formed by chlorambucil. portlandpress.com Similarly, the alkylation of adenine at the N3 position leads to the formation of N3-chlorambucil-adenine (N3-CLB-Ade) monoadducts. nih.gov

These monoadducts are considered the major lesions produced by chlorambucil, accounting for a significant portion of the total DNA damage. portlandpress.com

The formation of bulky monoadducts, such as NHMG, in the major groove of the DNA helix can cause significant structural distortions. portlandpress.com Computational studies using molecular dynamics simulations have shown that the presence of a chlorambucil monoadduct at the N7 position of guanine can lead to a less canonical DNA conformation. tandfonline.com These structural perturbations can interfere with essential cellular processes like DNA replication and transcription. cancercareontario.cacancercareontario.ca The stability of these monoadducts is also a critical factor; for example, the removal of N7-CLB-Gua adducts has been observed to be slower than that of N3-CLB-Ade adducts in some cell lines. nih.gov

Chemical Structure of Predominant Monoadducts (e.g., Nitrogen Half-Mustard-N7-dG (NHMG))

DNA-Protein Cross-Linking Induced by Half-Mustard Intermediates

The reactive chlorambucil half-mustard, still attached to DNA as a monoadduct, can subsequently react with nucleophilic residues in nearby proteins, leading to the formation of DNA-protein cross-links (DPCs). nih.govnih.gov

The mechanism of DPC formation involves a two-step process. First, the chlorambucil molecule forms a monoadduct with DNA, typically at the N7 position of guanine. nih.govaacrjournals.org This initial lesion retains a reactive chloroethyl group. This electrophilic group can then be attacked by a nucleophilic amino acid residue within a protein that is in close proximity to the DNA, forming a stable covalent bond between the DNA base and the protein. nih.govacs.org

Several proteins have been identified as targets for cross-linking by chlorambucil half-mustard intermediates. One of the most well-characterized targets is the DNA repair protein O6-alkylguanine DNA alkyltransferase (AGT). nih.govnih.govacs.org Studies have shown that chlorambucil can induce the formation of covalent conjugates between DNA and human AGT. nih.govresearchgate.net

The cross-linking has been mapped to specific amino acid residues within the AGT protein. Mass spectrometry analyses have identified Cysteine-145 (Cys145) and Cysteine-150 (Cys150) in the active site of human AGT as the primary sites of covalent linkage to the guanine base of DNA via the chlorambucil half-mustard. acs.org The resulting chemical structure is an N-(2-[S-cysteinyl]ethyl)-N-(2-[guan-7-yl]ethyl)-p-aminophenylbutyric acid cross-link. acs.orgresearchgate.net

Table 2: Identified Protein Target and Cross-Linking Sites for Chlorambucil Half-Mustard

Protein TargetCross-Linking Amino Acid ResiduesReferences
O6-Alkylguanine DNA Alkyltransferase (AGT)Cysteine-145 (Cys145) acs.org
O6-Alkylguanine DNA Alkyltransferase (AGT)Cysteine-150 (Cys150) acs.org

Characterization of Specific Amino Acid Residues Involved in Cross-Linking (e.g., Cysteine 145, Cysteine 150 of AGT)

The formation of DNA-protein cross-links (DPCs) is a significant consequence of exposure to nitrogen mustards like chlorambucil. A key protein target for such cross-linking is the DNA repair protein O⁶-alkylguanine DNA alkyltransferase (AGT). Research has pinpointed specific amino acid residues within AGT that are crucial for this process.

Initial alkylation of DNA by chlorambucil results in a monoadduct, specifically a N7-guanine half-mustard, which possesses a remaining reactive chloroethyl group. nih.gov This intermediate is then capable of reacting with a nearby nucleophilic site on a protein, leading to a stable DPC. nih.gov

Detailed studies using capillary HPLC-electrospray ionization mass spectrometry (ESI-MS) have demonstrated that the chlorambucil half-mustard selectively cross-links AGT to DNA via two specific active site cysteine residues: Cysteine 145 (Cys¹⁴⁵) and Cysteine 150 (Cys¹⁵⁰). nih.govacs.orgresearchgate.netscite.ai The cross-linking takes place between the N7 position of a guanine base in the DNA and the thiol groups of these cysteine residues. acs.orgresearchgate.netscite.ai

The critical role of these two residues was confirmed through experiments with mutated versions of the AGT protein. acs.orgscite.ai A variant with a single mutation, C145A (where alanine (B10760859) replaces cysteine at position 145), could only form a single conjugate with the guanine half-mustard. acs.orgresearchgate.netscite.ai Furthermore, a double mutant, C145A/C150S (where serine replaces cysteine at position 150), showed virtually no cross-linking. acs.orgresearchgate.netscite.ai These findings provide conclusive evidence for the specific and selective reactivity of Cys¹⁴⁵ and Cys¹⁵⁰ towards the chlorambucil half-mustard, even though AGT contains other cysteine residues. nih.gov

Protein Residue(s) Reactant Experimental Observation
O⁶-alkylguanine DNA alkyltransferase (AGT)Cysteine 145, Cysteine 150Chlorambucil guanine half-mustardForms one or two cross-links to guanine. nih.govacs.org
AGT Mutant (C145A)Cysteine 150Chlorambucil guanine half-mustardCapable of forming only a single guanine conjugate. acs.orgresearchgate.net
AGT Double Mutant (C145A/C150S)NoneChlorambucil guanine half-mustardCross-linking is virtually abolished. acs.orgresearchgate.net

Chemical Structures of DNA-Protein Conjugates

The precise chemical identity of the covalent linkage formed between DNA and the AGT protein by chlorambucil has been elucidated. Through meticulous analysis using HPLC-MS/MS of protein hydrolysates and comparison with synthetically prepared standards, the structure of the AGT-DNA cross-link has been confirmed. acs.orgresearchgate.net

When chlorambucil mediates the cross-link, the resulting adduct is identified as N-(2-[S-cysteinyl]ethyl)-N-(2-[guan-7-yl]ethyl)-p-aminophenylbutyric acid . acs.orgresearchgate.netscite.ai This structure represents the final, stable conjugate, where one of the mustard's ethyl arms is covalently bonded to the N7 position of guanine and the other is bonded to the sulfur atom of a cysteine residue (either Cys¹⁴⁵ or Cys¹⁵⁰) within the AGT protein.

Computational studies using molecular dynamics simulations have provided further structural insights. These simulations show that the formation of such a cross-link is dependent on the orientation of the drug within the DNA groove prior to alkylation. tandfonline.com The DNA helix must undergo some deformation to allow for the 1,3-cross-link between two guanines (in DNA-DNA cross-links) or a guanine and a protein residue. tandfonline.com

Reactants Resulting Conjugate Structure Reference
Chlorambucil, DNA (Guanine), AGT (Cysteine)N-(2-[S-cysteinyl]ethyl)-N-(2-[guan-7-yl]ethyl)-p-aminophenylbutyric acid acs.orgresearchgate.netscite.ai

Interactions with Other Biological Nucleophiles

Beyond the well-documented reactions with DNA and specific DNA repair proteins, the electrophilic chlorambucil half-mustard can interact with a range of other nucleophilic molecules within the cell.

Alkylation of Thiol Groups of Proteins and Peptides

The thiol (sulfhydryl) groups of cysteine residues in proteins and peptides are potent nucleophiles and represent a significant target for alkylating agents. oncohemakey.comdoctorlib.org Chlorambucil and its reactive intermediates can covalently bind to these thiol groups. oncohemakey.comdoctorlib.org This reactivity is not limited to AGT but is a more general phenomenon.

For instance, metallothionein, a protein rich in cysteine residues, can bind to alkylating agents, and increased levels of this protein have been associated with drug resistance, likely through sequestration of the reactive drug. nih.gov The reaction between the chlorambucil half-mustard and protein thiols can alter protein structure and function, contributing to the broader cellular impact of the compound. The potential for such reactions has also been exploited in drug delivery, where chlorambucil has been modified with groups that selectively target sulfhydryl moieties on carrier proteins. biointerfaceresearch.com

Conjugation with Glutathione (B108866) and Glutathione S-Transferases

A primary pathway for the detoxification of electrophilic compounds like the chlorambucil half-mustard is conjugation with the endogenous antioxidant tripeptide, glutathione (GSH). mdpi.commdpi.com This reaction can occur non-enzymatically but is significantly accelerated by a family of enzymes known as Glutathione S-Transferases (GSTs). nih.govdigitellinc.com

Reactive metabolites of chlorambucil are known substrates for GST-mediated conjugation. oncohemakey.com Specifically, the alpha class isozyme of GST has been shown to catalyze the conjugation of the reactive aziridinium (B1262131) ion of chlorambucil with GSH. nih.gov Upregulation of other GST isozymes, such as GSTP1, has been linked to increased detoxification of chlorambucil and is a recognized mechanism of chemoresistance in cancer cells. mdpi.com This enzymatic conjugation converts the reactive, lipophilic chlorambucil half-mustard into a more water-soluble and less reactive glutathione S-conjugate, which can then be more easily eliminated from the cell. mdpi.commdpi.com

Interestingly, while GSH is a key detoxification agent, studies have shown that the presence of L-cysteine or glutathione did not inhibit the formation of AGT-DNA cross-links mediated by nitrogen mustards, suggesting that the alkylation of AGT can be a highly efficient and competing reaction pathway. nih.gov

Molecule Enzyme Interaction Type Significance
Glutathione (GSH)Glutathione S-Transferase (GST), particularly alpha and pi classesEnzymatic ConjugationDetoxification of chlorambucil, cellular resistance. oncohemakey.comnih.govmdpi.com
Glutathione (GSH)NoneNon-enzymatic ConjugationSlower detoxification pathway. mdpi.comdigitellinc.com
Protein Thiol GroupsNoneAlkylationAlteration of protein structure/function. oncohemakey.comdoctorlib.org

Cellular Response Mechanisms to Chlorambucil Half Mustard Induced Dna Damage

DNA Repair Pathways for Monoadducts

The initial line of defense against chlorambucil (B1668637) half-mustard-induced DNA damage involves the direct removal of monoadducts to restore the integrity of the DNA template. Several key repair pathways have been implicated in this process.

Nucleotide Excision Repair (NER) is a versatile DNA repair system that recognizes and removes a wide variety of bulky DNA lesions that distort the DNA helix, including those formed by chlorambucil. nih.govaacrjournals.org The NER pathway is considered a significant mechanism for the repair of bulky guanine (B1146940) adducts formed by alkylating agents. nih.gov Both global genome NER (GG-NER) and transcription-coupled NER (TC-NER) are likely involved in processing these adducts. frontiersin.orgnih.gov Studies using cell lines deficient in specific NER components, such as ERCC1 and ERCC2, have demonstrated increased sensitivity to the half-mustard analogue of chlorambucil, confirming the role of NER in repairing these monoadducts. aacrjournals.org The repair of chlorambucil-induced monoadducts by NER is a critical factor in cellular resistance to this agent. nih.gov

The efficiency and kinetics of chlorambucil-induced monoadduct repair vary significantly among different human cell systems. nih.gov Comparative analyses have revealed cell-type specific differences in the removal of these lesions. nih.govuni-konstanz.de For instance, in A2780 ovarian cancer cells, hTERT immortalized VH10 fibroblasts, and peripheral blood mononuclear cells (PBMCs), a time-dependent repair of the two main monoalkylated DNA adducts has been observed. nih.govuni-konstanz.de In contrast, in U2OS osteosarcoma cells and hTERT immortalized podocytes, only the repair of N3-chlorambucil-adenine adducts was noted, indicating differential repair capacities. uni-konstanz.de The rate of repair can also be influenced by the specific gene being targeted. For example, after in vitro treatment of lymphocytes with melphalan, a related nitrogen mustard, monoadducts were repaired with different half-lives in the p53 and N-ras genes. researchgate.net These variations in repair kinetics likely contribute to the differential sensitivity of various cell types to chlorambucil.

Involvement of Nucleotide Excision Repair (NER) Pathways in Monoadduct Processing

Translesion Synthesis (TLS) Past Half-Mustard Adducts

When DNA repair pathways fail to remove the chlorambucil half-mustard adducts before DNA replication, cells can employ a damage tolerance mechanism called translesion synthesis (TLS). nih.gov This process utilizes specialized, low-fidelity DNA polymerases to bypass the lesion, albeit with an increased risk of introducing mutations. nih.govsmj.org.sa

Human DNA polymerase η (pol η) is a key TLS polymerase known to bypass a variety of DNA lesions. researchgate.net Kinetic and structural studies have provided insights into its role in bypassing the nitrogen half-mustard-N7-dG (NHMG) adduct, which is structurally similar to the monoadduct formed by chlorambucil. nih.gov The presence of the NHMG adduct at the templating position significantly slows down the incorporation of the correct nucleotide (dCTP) by approximately 130-fold. nih.govresearchgate.net Furthermore, it increases the frequency of misincorporation by 10 to 30-fold, highlighting the promutagenic nature of this lesion when bypassed by pol η. nih.govresearchgate.net Despite the reduced efficiency, pol η is capable of bypassing the bulky NHMG adduct, allowing replication to proceed. nih.govresearchgate.net

The structural basis for how DNA polymerase η accommodates and bypasses the bulky chlorambucil half-mustard adduct has been elucidated through crystallographic studies of a similar nitrogen half-mustard-G lesion. nih.gov The crystal structure of pol η in complex with a DNA template containing an NHMG adduct and an incoming dCTP reveals a Watson-Crick base pair between the adduct and dCTP, but with a significant propeller twist. nih.gov The bulky nitrogen half-mustard moiety is accommodated within a cleft created by the Arg61-Trp64 loop of the polymerase. nih.govresearchgate.net This interaction suggests a specific role for this loop in handling bulky adducts located in the major groove of the DNA. nih.govresearchgate.net The model predicts that the aromatic portion of the chlorambucil-like adduct would fit into this open cleft, with the amino acid moiety forming hydrogen bonds with the DNA phosphate (B84403) backbone and residues within the Arg61-Trp64 loop. nih.gov This structural arrangement, while allowing for bypass, contributes to the reduced efficiency and fidelity of nucleotide incorporation opposite the lesion. nih.gov

Implications for Replication Fidelity and Mutagenesis

The monofunctional nature of chlorambucil half-mustard, forming single DNA adducts rather than the interstrand cross-links characteristic of its bifunctional counterpart, has profound implications for DNA replication and mutagenesis. nih.govnih.gov While bifunctional agents create formidable blocks to replication that are difficult to repair, the monoadducts formed by the half-mustard are also significant lesions that challenge the fidelity of the DNA replication machinery. nih.gov

The primary lesions, nitrogen half-mustard-N7-dG (NHMG) adducts, are bulky and distort the DNA major groove. nih.gov If not repaired, these adducts can be bypassed by specialized translesion synthesis (TLS) DNA polymerases, such as polymerase η (polη). nih.gov While TLS polymerases allow replication to proceed past the damaged site, they often do so with reduced accuracy, leading to an increased frequency of mutations. nih.govmdpi.com For instance, studies have shown that the presence of an NHMG adduct significantly decreases the fidelity of dATP insertion opposite the lesion, thereby increasing its promutagenic potential. nih.gov The cellular response to these monoadducts, therefore, involves a trade-off between completing DNA replication and maintaining genomic integrity, with the error-prone bypass mechanism contributing directly to the mutagenic profile of chlorambucil half-mustard.

Impact on Fundamental DNA Metabolism Processes

Disruption of DNA Replication and Transcription

Chlorambucil half-mustard, as an alkylating agent, disrupts fundamental DNA metabolic processes, primarily replication and transcription. chemicalbook.comcancercareontario.ca The formation of bulky monoadducts on DNA bases, particularly at the N7 position of guanine, presents a physical impediment to the progression of both DNA and RNA polymerases. nih.govcancercareontario.canih.gov These adducts can distort the DNA helix, interfering with the protein complexes that read the genetic code. nih.govnih.gov

While DNA interstrand cross-links (ICLs) formed by bifunctional agents are considered more potent blocks to DNA strand separation, the monoadducts from the half-mustard are also effective at stalling replication forks. nih.govnih.govnih.gov This blockage can lead to the collapse of the replication fork and the formation of DNA strand breaks, further compounding the cellular damage. mdpi.com Similarly, transcription is inhibited as RNA polymerase is unable to move past the adducted nucleotide, preventing the synthesis of essential RNA molecules and subsequent proteins. cancercareontario.cadrugbank.com

Induction of Cell Cycle Checkpoints

Upon detecting DNA damage inflicted by agents like chlorambucil half-mustard, cells activate a complex signaling network known as the DNA damage response (DDR). dntb.gov.uaresearchgate.net A critical component of the DDR is the activation of cell cycle checkpoints, which are surveillance mechanisms that halt the progression of the cell cycle to allow time for DNA repair. oncohemakey.com The recognition of DNA alkylation and associated strand breaks by sensor proteins triggers these checkpoints. oncohemakey.com

The presence of bulky monoadducts and the subsequent stalling of replication forks are potent signals for the activation of the G1/S and intra-S phase checkpoints. mdpi.com This arrest prevents cells from entering or completing the S phase (DNA synthesis) with damaged DNA, thereby averting the replication of errors. nih.gov The activation of these checkpoints is a crucial cellular defense mechanism to maintain genomic stability in the face of genotoxic stress induced by chlorambucil half-mustard. dntb.gov.ua

Cellular Mutagenesis and Genomic Instability Induced by Half-Mustards

Spectrum of Induced Mutations (e.g., Predominance of Transversion Mutations)

The mutagenic signature of chlorambucil half-mustard is distinct and directly related to the types of DNA lesions it produces. Studies in Chinese hamster ovary (CHO)-AS52 cells have demonstrated that the vast majority of mutations induced by the half-mustard are point mutations, with a striking predominance of transversion mutations. nih.gov Transversions are substitutions of a purine (B94841) for a pyrimidine (B1678525) or vice versa. This contrasts with other types of mutations like transitions (purine for purine or pyrimidine for pyrimidine) or large deletions. nih.gov The observed prevalence of transversions can be directly correlated with the known DNA adducts formed by the half-mustard, suggesting that the cellular processing of these specific adducts, likely through error-prone translesion synthesis, favors this type of mutational outcome. nih.gov

Comparative Mutagenic Potency with Bifunctional Chlorambucil

Bifunctional chlorambucil, capable of forming DNA interstrand cross-links, predominantly induces large-scale genetic changes, such as major deletions. nih.govnih.gov These severe lesions often lead to chromosomal breaks. nih.gov In stark contrast, the half-mustard, which primarily forms monoadducts, induces a spectrum dominated by point mutations, specifically transversions. nih.gov This suggests that while the DNA cross-links from bifunctional chlorambucil are potent inducers of gross chromosomal rearrangements, the monoadducts from the half-mustard are more likely to be processed by cellular mechanisms that result in subtle, single-base changes. nih.gov Research in Chinese hamster cells showed that while bifunctional chlorambucil caused approximately 80% deletions, the half-mustard induced about 70% point mutations. oup.com

Analysis of Chromosomal Aberrations and Gross Genomic Changes

The monofunctional nature of chlorambucil half-mustard, possessing only one reactive chloroethyl group, results in a distinct pattern of DNA damage and subsequent genomic alterations compared to its bifunctional counterpart, chlorambucil. While both compounds can form monoadducts with DNA, only the bifunctional chlorambucil can induce interstrand cross-links (ICLs), which are a more complex and potent form of DNA damage. nih.govnih.gov This fundamental difference in their mechanism of action directly influences the types of chromosomal aberrations observed.

Research comparing chlorambucil and its half-mustard analogue has demonstrated that the half-mustard is less effective at inducing chromosomal breaks. nih.gov In contrast, the bifunctional chlorambucil is associated with a higher frequency of major deletions and other significant chromosomal changes. nih.gov This suggests that the DNA cross-links formed by chlorambucil are a primary driver of these gross genomic rearrangements. nih.gov

Studies using Chinese hamster ovary (CHO)-AS52 cells have provided detailed insights into the mutational spectra of these compounds. While both agents increased mutation frequency, the nature of these mutations differed significantly. nih.gov For chlorambucil half-mustard, the predominant mutations were transversions, which are point mutations where a purine is replaced by a pyrimidine or vice versa. nih.gov These point mutations can often be directly linked to the specific DNA adducts formed by the half-mustard. nih.gov

Conversely, the mutations induced by bifunctional chlorambucil were predominantly large deletions. nih.govmdpi.com This indicates that the cellular response to and repair of ICLs is more prone to error, leading to the loss of significant genetic material. nih.gov The inability of the cell to accurately repair these complex lesions can result in chromosomal fragmentation and rearrangements. nih.gov

The following table summarizes the key differences in the genomic changes induced by chlorambucil half-mustard and chlorambucil:

FeatureChlorambucil Half-MustardChlorambucil
Primary DNA Lesion MonoadductsMonoadducts and Interstrand Cross-links (ICLs)
Chromosomal Breaks Weaker inducerStronger inducer nih.gov
Predominant Mutation Type Point mutations (transversions) nih.govoup.comMajor deletions nih.govmdpi.com
Genomic Instability Primarily through base substitutionsPrimarily through large-scale genomic rearrangements nih.govnih.gov

Contribution to Cellular Resistance Mechanisms

Role of Enhanced DNA Repair Capacity in Overcoming Half-Mustard Effects

Cellular resistance to alkylating agents, including chlorambucil half-mustard, is a multifaceted process in which enhanced DNA repair capacity plays a crucial role. patsnap.commdpi.com The primary lesions induced by the half-mustard are monoadducts, which are generally less cytotoxic and more readily repaired than the interstrand cross-links (ICLs) formed by bifunctional mustards. nih.govnih.gov Consequently, cellular mechanisms that efficiently repair these monoadducts can significantly contribute to resistance.

Several DNA repair pathways are involved in mitigating the effects of the DNA damage caused by chlorambucil half-mustard. The Nucleotide Excision Repair (NER) pathway is particularly important for removing bulky adducts from DNA. oup.comaacrjournals.org Studies have shown that cells deficient in components of the NER pathway, such as ERCC1 and ERCC2, exhibit hypersensitivity to the monoalkylating effects of agents like the half-mustard analogue of chlorambucil. aacrjournals.org This highlights the central role of NER in repairing the types of DNA damage induced by this compound.

The table below outlines key DNA repair pathways and their relevance to chlorambucil half-mustard resistance:

DNA Repair PathwayFunction in Half-Mustard ResistanceKey Proteins
Nucleotide Excision Repair (NER) Removes bulky monoadducts from DNA. oup.comaacrjournals.orgERCC1, ERCC2/XPD, XPF mdpi.comaacrjournals.org
Base Excision Repair (BER) Can be involved in the repair of some smaller alkylation damage.
Mismatch Repair (MMR) Can recognize and process some DNA adducts, but its role in half-mustard resistance is less defined.

Upregulation of these repair pathways is a key factor in acquired resistance to chemotherapy. nih.govresearchgate.net Cancer cells with an increased capacity to repair DNA damage can tolerate higher levels of drug-induced lesions, leading to treatment failure. patsnap.com This enhanced repair can result from the overexpression of key DNA repair proteins, allowing the cells to efficiently remove the monoadducts formed by chlorambucil half-mustard before they can trigger cell cycle arrest or apoptosis. patsnap.com

Intracellular Inactivation Pathways and Drug Efflux Mechanisms

Beyond enhanced DNA repair, cellular resistance to chlorambucil half-mustard can be mediated by mechanisms that prevent the drug from reaching its target or that actively remove it from the cell. patsnap.comoncohemakey.com These include intracellular inactivation and drug efflux.

Intracellular Inactivation:

A primary mechanism of intracellular inactivation involves the conjugation of the drug with glutathione (B108866) (GSH), a process often catalyzed by glutathione S-transferases (GSTs). oncohemakey.comnih.gov This conjugation renders the drug more water-soluble and less reactive, facilitating its subsequent removal from the cell. nih.gov Elevated levels of intracellular GSH and/or increased activity of GSTs have been associated with resistance to alkylating agents. mdpi.comoncohemakey.com While much of the research has focused on bifunctional agents like chlorambucil, the same principle applies to its half-mustard analogue, as both can be substrates for this detoxification pathway. nih.gov

Drug Efflux Mechanisms:

Once conjugated with glutathione, the chlorambucil half-mustard-GSH conjugate can be actively transported out of the cell by members of the ATP-binding cassette (ABC) transporter superfamily, such as the multidrug resistance-associated proteins (MRPs). oncohemakey.comnih.gov These proteins function as efflux pumps, utilizing the energy from ATP hydrolysis to export a wide range of substrates, including cytotoxic drugs and their metabolites. Overexpression of MRP1 and MRP2 has been shown to confer resistance to chlorambucil. oncohemakey.com

Early studies also indicated that the uptake of chlorambucil can occur via passive diffusion. nih.gov While less is known specifically about the efflux of the unconjugated half-mustard, the general mechanisms of drug efflux that contribute to resistance for the parent compound are likely relevant. patsnap.com

The following table summarizes these resistance mechanisms:

MechanismDescriptionKey Molecules
Intracellular Inactivation Conjugation of the drug with glutathione, reducing its reactivity and facilitating its removal. oncohemakey.comnih.govGlutathione (GSH), Glutathione S-transferases (GSTs) oncohemakey.comnih.gov
Drug Efflux Active transport of the drug or its inactivated conjugates out of the cell. oncohemakey.comnih.govMultidrug Resistance-Associated Proteins (MRP1, MRP2) oncohemakey.comnih.gov

Advanced Research Directions and Applications in Chemical Biology

Design and Synthesis of Novel Half-Mustard Conjugates for Mechanistic Probing

The design and synthesis of novel conjugates involving chlorambucil (B1668637) (CLB) and its half-mustard analogue are pivotal for dissecting molecular mechanisms of action and enhancing therapeutic potential. Researchers have explored conjugating these alkylating agents to various moieties to improve targeting, cellular uptake, and DNA interaction.

One strategy involves linking chlorambucil to peptides. For instance, hybrids of chlorambucil with the membranolytic peptide LTX-315 have been designed to overcome cell membrane barriers. researchgate.netnih.gov Further modifications, such as creating a conjugate of a rhodamine B-LTX-315 hybrid with chlorambucil (named FXY-3), have been shown to enhance nuclear accumulation and induce significant DNA double-strand breaks. nih.gov

Another approach is the conjugation of chlorambucil to molecules that recognize specific DNA structures or sequences. Lexitropsins, which are DNA minor groove binding agents, have been conjugated to chlorambucil. ucl.ac.uk These conjugates demonstrated increased cytotoxicity compared to the parent nitrogen mustard. ucl.ac.uk Similarly, steroidal esters of chlorambucil have been synthesized, with the steroidal carrier influencing the physicochemical properties and altering the activity of the nitrogen mustard. iiarjournals.org For example, conjugates with a 7-keto steroidal system showed enhanced antileukemic potency. iiarjournals.org

Targeting cellular uptake mechanisms is another key area. Novel LAT1-targeted amino acid conjugates of chlorambucil have been synthesized by coupling it with phenylalanine. synthesisresearchgroup.org These conjugates exhibited higher affinity for the LAT1 transporter, leading to increased cellular uptake and greater cytotoxicity compared to chlorambucil alone. synthesisresearchgroup.org

The table below summarizes various types of chlorambucil conjugates and their intended effects.

Conjugate TypeTargeting Moiety/StrategyIntended Effect
Peptide ConjugatesMembranolytic peptides (e.g., LTX-315), Cell-penetrating peptides (e.g., pVEC, sC18)Enhanced cell penetration and nuclear delivery researchgate.netnih.govtdx.cat
DNA Minor Groove BindersLexitropsinsIncreased cytotoxicity and targeted DNA alkylation ucl.ac.uk
Steroid ConjugatesSteroidal androgens, 7-keto steroidsAltered physicochemical properties, enhanced antileukemic activity iiarjournals.org
Amino Acid ConjugatesPhenylalanineTargeted uptake via LAT1 transporters synthesisresearchgroup.org
G-Quadruplex LigandsPyridostatin (PDS)Targeted alkylation of G-quadruplex DNA structures researchgate.net

Exploring Sequence Specificity of Half-Mustard Alkylation and Adduct Formation

Chlorambucil and its half-mustard analogue primarily alkylate the N7 position of guanine (B1146940) and, to a lesser extent, the N3 position of adenine (B156593). koreascience.krnih.gov The sequence context of the DNA plays a significant role in determining the preferred sites of alkylation.

Studies using duplex oligonucleotides have revealed that chlorambucil preferentially forms interstrand cross-links (ISCs) at 5'-GNC sequences. koreascience.kr Specifically, experiments have shown that chlorambucil induces guanine-guanine ISCs within a 5'-GCC sequence, but not in 5'-ATT or 5'-GTT sequences. koreascience.kr This indicates a preference for G-G cross-linking over G-A or A-A cross-linking. koreascience.kr Further analysis demonstrated that the 1,3 cross-link in a 5'-GGC sequence is favored over 1,4 or 1,2 cross-links. koreascience.kr

The conjugation of chlorambucil to DNA-binding moieties can alter its sequence specificity. For example, when chlorambucil is conjugated to lexitropsins, the resulting conjugates retain a similar alkylation sequence specificity to chlorambucil itself. ucl.ac.uk In contrast, conjugates with other nitrogen mustards, like benzoic acid mustard (BAM), showed altered and more specific alkylation patterns, targeting sequences like 5'-TTTTGPu. ucl.ac.uk

The major DNA lesions formed by chlorambucil are monoadducts, specifically nitrogen half-mustard-N7-dG (NHMG) adducts. nih.gov These monoadducts can arise from the hydrolysis of the initial DNA adduct. nih.gov

Development of Half-Mustard-Based Chemical Tools for DNA Damage and Repair Studies

Chlorambucil half-mustard serves as an invaluable tool for studying DNA damage and repair mechanisms by allowing researchers to isolate the effects of monoadducts from those of interstrand cross-links (ICLs). Since the half-mustard can only form monoadducts, it provides a clean system to investigate how cells respond to this specific type of DNA lesion.

Research has shown that the DNA repair protein O6-alkylguanine DNA alkyltransferase (AGT) can be cross-linked to DNA in the presence of nitrogen mustards. acs.org Using the guanine half-mustards of chlorambucil, studies have demonstrated that AGT can form one or two cross-links to guanine. acs.org These experiments helped identify the specific amino acid residues within AGT (Cys145 and Cys150) that are involved in the cross-linking to the N7 position of guanine. acs.org

Furthermore, chlorambucil half-mustard has been used in comparative studies to understand the role of specific DNA repair pathways. For example, by comparing the effects of chlorambucil and its half-mustard in cells with and without functional nucleotide excision repair (NER), researchers can elucidate the role of NER in repairing the different types of lesions induced by these agents. oup.com

Understanding Differential Biological Effects of Monofunctional vs. Bifunctional Alkylating Agents

A central theme in the study of nitrogen mustards is the comparison between monofunctional agents, like chlorambucil half-mustard, and their bifunctional counterparts, like chlorambucil. This comparison is crucial for understanding the mechanisms of cytotoxicity and mutagenicity.

Bifunctional agents are generally more effective as antitumor agents than their monofunctional analogues, an observation that has long suggested the critical role of DNA interstrand cross-linking in cytotoxicity. oncohemakey.comnih.gov ICLs are considered more difficult for cells to repair than monoadducts and present a greater block to DNA replication. nih.govnih.gov

However, the mutagenic profiles of these agents show significant differences. In Chinese hamster ovary (CHO)-AS52 cells, chlorambucil half-mustard predominantly causes transversion mutations, which can be directly related to the known DNA monoadducts it forms. nih.gov In contrast, the bifunctional chlorambucil induces mainly major deletions and other chromosomal rearrangements, with point mutations being rare. nih.gov This suggests that while ICLs are a minor fraction of the total DNA lesions, they dominate the mutagenic spectrum of bifunctional agents, leading to large-scale genetic alterations. nih.gov These findings are supported by micronucleus assays, which confirm that chlorambucil has a stronger ability to break chromosomes than its half-mustard analogue. nih.gov

The differential biological effects are summarized in the table below.

FeatureChlorambucil Half-Mustard (Monofunctional)Chlorambucil (Bifunctional)
Primary DNA Lesion Monoadducts nih.govnih.govMonoadducts and Interstrand Cross-links (ICLs) oncohemakey.comnih.gov
Cytotoxicity Less toxic nih.govMore toxic, attributed to ICLs nih.gov
Primary Mutational Outcome Point mutations (mainly transversions) nih.govMajor deletions and chromosomal rearrangements nih.gov
Chromosome Breaking Ability Weaker nih.govStronger nih.gov

In Vitro and Cellular Model Systems for Mechanistic Research

A variety of in vitro and cellular models are employed to investigate the mechanisms of chlorambucil half-mustard.

Chinese Hamster Ovary (CHO)-AS52 cells: This cell line is particularly useful for mutagenicity studies because it allows for the detection of a wide range of genetic events, from point mutations to large deletions. nih.gov Comparative studies using AS52 cells have been instrumental in defining the different mutational spectra of chlorambucil and its half-mustard. nih.gov

Isolated DNA and Plasmid DNA: These acellular systems are used to study the fundamental chemistry of DNA alkylation. ucl.ac.uk By using defined DNA sequences in the form of duplex oligonucleotides or plasmids, researchers can precisely map the sites of alkylation and cross-linking, determining sequence specificity without the complexities of cellular repair and metabolism. ucl.ac.ukkoreascience.kr

Human Cell Lines: Various human cell lines, such as the human osteosarcoma U2OS cell line, are used to study cellular responses to DNA damage, including cell cycle arrest and apoptosis. nih.govresearchgate.net Comparing responses across different cell lines, including those deficient in specific DNA repair pathways, provides insights into the mechanisms of resistance and sensitivity. nih.govtuni.fi

Targeted Delivery Strategies of Half-Mustard Moieties

To enhance the efficacy and reduce the non-specific toxicity of alkylating agents, various targeted delivery strategies are being developed for chlorambucil and, by extension, could be applied to its half-mustard.

Polymer Conjugates: Chlorambucil has been incorporated into polymeric vectors to improve its water solubility and bioavailability. researchgate.netbiointerfaceresearch.com For example, redox-responsive amphiphilic diblock copolymers have been synthesized to carry chlorambucil, allowing for controlled release of the drug in the reducing environment of tumor cells. researchgate.net pH-triggered autofluorescent polymeric nanoplatforms have also been developed for targeted delivery. frontiersin.org

Organelle Targeting: A significant advance has been the rerouting of chlorambucil to specific organelles, particularly the mitochondria. By conjugating chlorambucil to mitochondria-penetrating peptides (MPPs), researchers have successfully delivered the active alkylating agent to the mitochondrial matrix. researchgate.net This strategy potentiates the drug's activity and promotes apoptosis, even in cells resistant to conventional chlorambucil treatment. researchgate.net The rationale is that targeting mitochondria can bypass cytosolic deactivation mechanisms and directly damage mitochondrial DNA, triggering cell death pathways. researchgate.net

These advanced strategies aim to concentrate the alkylating agent at the desired site of action, thereby increasing its therapeutic index.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.